molecular formula C26H32N4O3 B2602148 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)pyridin-2(1H)-one CAS No. 897735-39-6

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)pyridin-2(1H)-one

カタログ番号: B2602148
CAS番号: 897735-39-6
分子量: 448.567
InChIキー: SCNWEFQVMQEFOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)pyridin-2(1H)-one is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates several pharmaceutically relevant motifs, including a substituted 2-pyridone core, a piperazine ring, and a methoxyethyl chain. The 2-pyridone scaffold is a recognized privileged structure in drug discovery, known for its diverse biological activities . The presence of the 4-(pyridin-2-yl)piperazine fragment is a common feature in molecules that target the central nervous system, suggesting potential research applications in this area. The N-(2-methoxyethyl) substitution on the pyridone ring may influence the compound's solubility and pharmacokinetic profile. While the exact mechanism of action and primary research applications for this specific molecule require further investigation, its complex structure makes it a valuable chemical entity for building targeted libraries in high-throughput screening, exploring structure-activity relationships (SAR) in lead optimization programs, and developing novel protease or kinase inhibitors. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

特性

IUPAC Name

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-[(4-methylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3/c1-19-7-9-21(10-8-19)25(24-22(31)18-20(2)30(26(24)32)16-17-33-3)29-14-12-28(13-15-29)23-6-4-5-11-27-23/h4-11,18,25,31H,12-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNWEFQVMQEFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(C=C(N(C2=O)CCOC)C)O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)pyridin-2(1H)-one , with a molecular formula of C20H28N4O3 and a molecular weight of approximately 372.47 g/mol, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article highlights its biological activity, focusing on its mechanism of action, therapeutic implications, and comparative analysis with structurally similar compounds.

Structural Overview

The compound features a pyridine core with multiple substitutions:

  • Hydroxyl group at position 4
  • Methoxyethyl chain at position 1
  • A piperazine moiety linked to a p-tolyl group

This unique arrangement suggests diverse pharmacological properties, particularly in the modulation of biological pathways.

Preliminary studies indicate that this compound acts as an activator of Sirtuin 6 (Sirt6) , a protein involved in cellular regulation, metabolism, and aging. In vitro assays have demonstrated that it enhances Sirt6 deacetylation activity significantly, suggesting potential applications in metabolic disorders and age-related diseases.

Therapeutic Potential

The activation of Sirt6 may lead to several therapeutic benefits:

  • Metabolic Regulation : By enhancing Sirt6 activity, the compound could influence glucose homeostasis and lipid metabolism.
  • Anti-Aging Effects : Given Sirt6's role in longevity and cellular stress responses, this compound may contribute to anti-aging therapies.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
3-(4-Methylpiperazin-1-yl)pyridineStructureLacks hydroxyl group; focuses on piperazine interaction
6-Methylpyridin-2(1H)-oneStructureSimplified structure; lacks methoxyethyl side chain
4-HydroxyquinolineStructureDifferent aromatic system; potential anti-cancer properties

The unique combination of functional groups in 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)pyridin-2(1H)-one enhances its biological activity compared to simpler analogs. The presence of both piperazine and methoxy groups contributes significantly to its pharmacological profile.

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Molecular Formula Notable Properties/Findings
Target Compound Pyridin-2(1H)-one 4-hydroxy, 2-methoxyethyl, 6-methyl, 3-(p-tolyl/piperazinyl-pyridinyl)methyl Not explicitly provided Hypothesized CNS activity due to piperazine-pyridine synergy
2-(4-phenylmethyl-1-piperazinyl)-methyl-4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Pyrrolo[3,4-c]pyridine 4-methoxy, 6-methyl, piperazinyl-phenylmethyl Not provided Thermally stable up to 250°C (decomposition)
2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyridazin-3(2h)-one (CID 3346720) Pyridazin-3(2H)-one 6-(p-tolyl), 2-(4-methylpiperazinyl-oxoethyl) C18H22N4O2 Collision cross-section: 180 Ų (predicted)
4H-pyrazino[1,2-a]pyrimidin-4-one derivatives (e.g., 7-(4-methylpiperazin-1-yl)) Pyrazino-pyrimidinone Varied substituents (e.g., 4-methylpiperazinyl, indazolyl, hydroxyethyl groups) Not provided Broad SAR for kinase inhibition

Key Observations:

Core Heterocycle Differences: The target compound’s pyridin-2(1H)-one core contrasts with the pyrrolo[3,4-c]pyridine-dione in and the pyridazin-3(2H)-one in . Pyridinones are often associated with improved metabolic stability compared to pyridazines, which may oxidize more readily .

Piperazine Substituent Variations :

  • The target compound’s 4-(pyridin-2-yl)piperazine group differs from the 4-phenylmethyl-piperazine in and the 4-methylpiperazine in . The pyridine ring in the target’s piperazine may enhance π-π stacking in receptor binding, whereas alkyl/aryl groups (e.g., methyl, phenyl) in analogs prioritize lipophilicity .

Thermal and Physicochemical Properties: highlights thermal stability (decomposition >250°C) for pyrrolo-pyridine-dione derivatives, suggesting the target compound’s pyridinone core may exhibit comparable stability. In contrast, the pyridazinone in has a predicted collision cross-section of 180 Ų, indicating moderate polarity .

However, the pyridinone core may confer distinct selectivity compared to pyridazinones .

SAR Trends from Patent Data () :

  • Piperazine/piperidine derivatives with substituents like 4-methyl or 2-hydroxyethyl () show that small alkyl groups improve solubility, while aromatic substituents (e.g., p-tolyl) enhance target affinity. The target compound’s hybrid substituent (p-tolyl + pyridinyl-piperazine) may balance these effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for pyridin-2(1H)-one derivatives with piperazine and arylalkyl substituents?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling reactions, and cyclization. For example, piperazinyl derivatives are often introduced via Buchwald–Hartwig amination or alkylation under basic conditions (e.g., K₂CO₃ in DMF). Evidence from analogous compounds shows yields ranging from 19% to 67% depending on substituents and reaction optimization (e.g., method C/D for similar pyridinones) . Purification may involve column chromatography or recrystallization, with structural confirmation via IR, NMR (¹H/¹³C/¹⁹F), and mass spectrometry .

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Methodological Answer : Comprehensive spectroscopic characterization is critical. ¹H NMR can confirm the presence of methoxyethyl (δ ~3.3–3.5 ppm) and methyl groups (δ ~2.3 ppm), while ¹³C NMR verifies carbonyl (δ ~165–175 ppm) and aromatic carbons. ¹⁹F NMR is applicable if fluorinated intermediates are used. High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (±5 ppm). Crystallographic analysis (if single crystals are obtained) provides definitive structural proof .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer : Target-based assays (e.g., enzyme inhibition for kinase or GPCR targets) and cell-based viability assays (MTT/XTT) are standard. For analgesic activity, thermal nociception models (e.g., hot-plate test in rodents) are used, with data analyzed via software like GraphPad Prism for statistical significance (p < 0.05). Acute toxicity can be assessed in Sprague–Dawley rats using OECD guidelines .

Advanced Research Questions

Q. How can researchers address contradictions in pharmacological data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolism). To resolve this:

  • Perform ADME studies (e.g., hepatic microsomal stability, plasma protein binding).
  • Use PK/PD modeling to correlate dose-exposure-response relationships.
  • Validate target engagement via ex vivo assays (e.g., receptor occupancy in tissue samples).
  • Consider species-specific differences in metabolic enzymes .

Q. What strategies optimize the compound’s selectivity for piperazine-linked targets to minimize off-target effects?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents on the piperazine ring (e.g., 4-phenyl vs. 4-pyridinyl) and the arylalkyl group (p-tolyl vs. fluorophenyl).
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and affinity for related receptors (e.g., 5-HT₁A vs. α-adrenergic receptors).
  • Functional Assays : Compare agonist/antagonist profiles across receptor panels (e.g., Eurofins Cerep’s selectivity screens) .

Q. What advanced analytical techniques ensure batch-to-batch consistency and detect trace impurities?

  • Methodological Answer :

  • HPLC-PDA/ELSD : Monitor purity (>98%) using C18 columns with gradient elution (e.g., 0.1% TFA in water/acetonitrile).
  • LC-MS/MS : Identify low-abundance impurities (e.g., dealkylated byproducts).
  • Residual Solvent Analysis : GC-MS with headspace sampling to comply with ICH Q3C guidelines (e.g., limit for DMF: 880 ppm).
  • Stability Studies : Forced degradation under heat/humidity/light, followed by UPLC-TOF for degradation product identification .

Q. How can in silico tools predict metabolic liabilities of the methoxyethyl and pyridinyl groups?

  • Methodological Answer :

  • Metabolite Prediction : Software like ADMET Predictor or Schrödinger’s QikProp to identify likely oxidation sites (e.g., O-demethylation of methoxyethyl).
  • CYP450 Inhibition Assays : Use human liver microsomes with CYP-specific substrates (e.g., CYP3A4 inhibition with midazolam).
  • Reactive Metabolite Screening : Trapping studies with glutathione (GSH) to detect thiol adducts via LC-MS .

Contradiction Resolution & Experimental Design

Q. How should researchers design experiments to reconcile conflicting data on acute toxicity across rodent strains?

  • Methodological Answer :

  • Dose-Ranging Studies : Test multiple doses (e.g., 10–300 mg/kg) in both CD-1 mice and Sprague–Dawley rats.
  • Toxicokinetics : Measure plasma exposure (AUC, Cmax) to correlate toxicity with systemic exposure.
  • Histopathology : Compare organ-specific toxicity (liver, kidney) between strains.
  • Mechanistic Studies : Evaluate strain differences in metabolic enzymes (e.g., CYP2D6 activity) via immunoblotting .

Q. What experimental controls are critical when assessing the compound’s stability in aqueous buffers?

  • Methodological Answer :

  • Buffer Composition : Use phosphate (pH 7.4) or acetate (pH 5.0) buffers with antioxidants (e.g., 0.1% ascorbic acid) to prevent oxidation.
  • Temperature Control : Store samples at 4°C (short-term) and -80°C (long-term) with aliquoting to avoid freeze-thaw cycles.
  • Light Protection : Amber vials or aluminum foil wrapping to prevent photodegradation.
  • Internal Standards : Spiked deuterated analogs for LC-MS quantification accuracy .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。